molecular formula C13H17N3OS B1274005 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-87-4

4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274005
CAS RN: 588673-87-4
M. Wt: 263.36 g/mol
InChI Key: NKZWUXYAROERMI-UHFFFAOYSA-N
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Description

4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (EMPTT) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a variety of uses, from the synthesis of pharmaceuticals to its use in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • Triazoles like 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their urease and anti-proliferative activities. Notably, certain derivatives have shown significant inhibition of urease, an enzyme involved in nitrogen metabolism in plants and bacteria (Ali et al., 2022).
  • Novel 1,2,4-triazoles have been synthesized and demonstrated moderate to good antimicrobial activity, showcasing their potential in combating bacterial infections (Martin, 2020).

Molecular and Electronic Properties

  • The crystal structure, electronic, and luminescent properties of similar triazole derivatives have been studied, revealing potential applications in materials science for their nonlinear optical properties (Nadeem et al., 2017).

Potential in Antioxidant and Anti-cancer Research

  • Certain thiazolo-triazole compounds have shown promise in preventing oxidative stress, suggesting potential therapeutic applications (Aktay et al., 2005).
  • Some 1,2,4-triazole-3-thiol derivatives with hydrazone moiety have been tested for cytotoxicity against various cancer cell lines, with some showing promising results, indicating potential for anti-cancer therapies (Šermukšnytė et al., 2022).

properties

IUPAC Name

4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWUXYAROERMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395116
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588673-87-4
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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